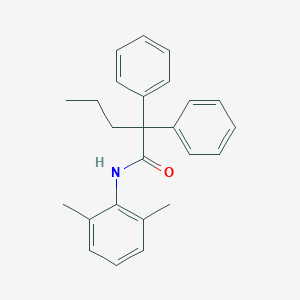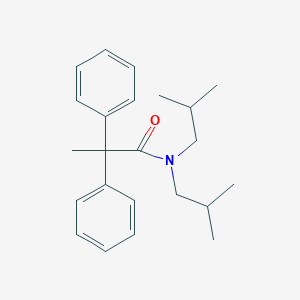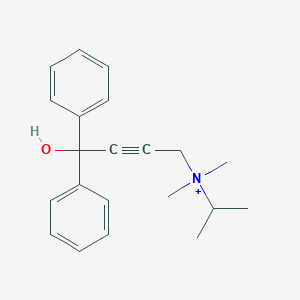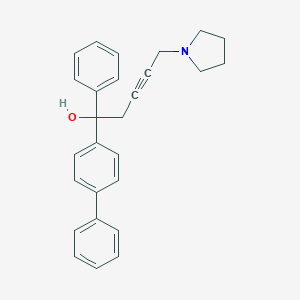![molecular formula C17H13ClN4OS B286667 4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286667.png)
4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is not yet fully understood. However, it has been suggested that the compound may exert its antimicrobial and antitumor effects by inhibiting DNA and RNA synthesis in the target cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in lab experiments is its potential as a fluorescent probe for imaging and detection of cancer cells. However, one of the limitations is the lack of a complete understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. These include further investigation into its mechanism of action, development of more efficient synthesis methods, exploration of its potential as a therapeutic agent for various diseases, and optimization of its use as a fluorescent probe for imaging and detection of cancer cells.
In conclusion, 4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a chemical compound with significant potential in various scientific research fields. Its antimicrobial, antitumor, and anti-inflammatory properties, as well as its potential as a fluorescent probe, make it a promising candidate for further study and development.
Méthodes De Synthèse
The synthesis of 4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves the reaction of 2-chlorobenzylamine with 2-(4-bromophenyl)-1,3,4-thiadiazole-5-carboxylic acid under basic conditions to form the intermediate compound. This intermediate compound is then reacted with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to obtain the final product.
Applications De Recherche Scientifique
4-[6-(2-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for imaging and detection of cancer cells.
Propriétés
Formule moléculaire |
C17H13ClN4OS |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
6-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-13-8-6-11(7-9-13)16-19-20-17-22(16)21-15(24-17)10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3 |
Clé InChI |
NUYYRLLLQAVUHD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4Cl |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)





![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)

